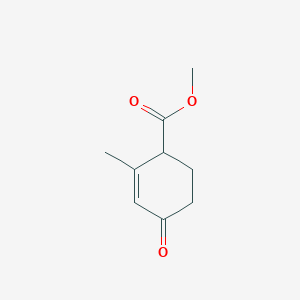

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

概要

説明

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene and is characterized by the presence of a methyl group, a ketone group, and a carboxylate ester group. This compound is used in various chemical syntheses and has applications in organic chemistry, particularly in the synthesis of natural products.

準備方法

Synthetic Routes and Reaction Conditions

Hagemann’s Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.

Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the compound.

Mannich and Forneau Approach: This method involves the reaction of methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form a cyclic aldol product, which is then treated with sodium methoxide to generate the compound.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexene derivatives.

科学的研究の応用

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula . It is a cyclohexene derivative characterized by a methyl group, a ketone group, and a carboxylate ester group. This compound is utilized in various chemical syntheses and has applications in organic chemistry, particularly in the synthesis of natural products. this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Scientific Research Applications

This compound, also known as Hagemann's ester, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions and participate in various metabolic pathways, leading to the formation of biologically active metabolites. Its ketone and ester groups are particularly reactive, allowing it to undergo transformations that can influence cellular processes.

Applications in Medicinal Chemistry

This compound has been explored for its therapeutic potential in various studies:

- Antimicrobial Activity Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects Research has indicated that compounds related to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Synthesis of Natural Products This compound serves as a key intermediate in the synthesis of various natural products, including those with known biological activities.

Topochemical Control

The chemistry of the cyclobutano-dimer, formed when methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-ene-carboxylate is irradiated with UV light in the crystalline state, has been studied . Particular attention has been given to the Baeyer–Villiger reactions of derivatives and the ensuing lactone isomerizations, leading to a chemical proof of the antiparallel-cis, anti, cis-orientation of the dimer, with the 1,2-substituents being trans-equatorial .

Regioselective Cyclizations

Esters of 2-acetyl-5-oxohexanoic acid have been found to undergo regioselective cyclizations, leading to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (alkyl = But, Et, or Me) when catalyzed by pyrrolidinium acetate . These cyclizations also produce esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid in the presence of pyrrolidine, and alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates when catalyzed by hydrogen chloride .

Arylation Reactions

A study of the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives by aryl-lead triacetates has been conducted . Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), and ethyl 4-oxocyclohex-2-enecarboxylate and its double bond isomer were found to undergo regiospecific arylation at C-1 in good yield . Compounds with C-3 substituents gave low yields of products resulting from arylation at both C-1 and C-3, with similar behavior observed in isomers containing a 6-methyl substituent .

Palladium-Catalyzed Transformations

Palladium-catalyzed transformations have been developed using 4-methoxy-2-oxocyclohex-3-enecarboxylate . Treating 4-methoxy-2-oxocyclohex-3-enecarboxylate with 5 mol% of ·CHCl3, 20 mol% DPPF, and in DMSO at 120°C for 5 minutes resulted in the cyclization to form bicyclo[3.2.1]octenone in 81% yield as a single stereoisomer .

作用機序

The mechanism of action of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various products. The ketone and ester groups in the compound are particularly reactive and can participate in a variety of chemical transformations.

類似化合物との比較

Similar Compounds

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

Methyl 4-methyl-2-oxocyclohex-3-enecarboxylate: Similar in structure but with the ketone and ester groups in different positions.

Ethyl 4-methyl-2-oxocyclohex-3-enecarboxylate: Similar in structure but with an ethyl ester group and different positions of the ketone and ester groups.

Uniqueness

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

生物活性

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as Hagemann's ester, is an organic compound with the molecular formula C9H12O3. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexene ring with a ketone and an ester functional group, which contribute to its reactivity and biological properties. The presence of the methyl group enhances its lipophilicity, allowing for better membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.47 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions. The compound can participate in various metabolic pathways, leading to the formation of biologically active metabolites. Its ketone and ester groups are particularly reactive, allowing it to undergo transformations that can influence cellular processes.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways, potentially influencing the synthesis of sterols and terpenoids. These interactions are crucial for understanding its role in biological systems.

Applications in Medicinal Chemistry

This compound has been explored for its therapeutic potential in various studies:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research has indicated that compounds related to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Synthesis of Natural Products : This compound serves as a key intermediate in the synthesis of various natural products, including those with known biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Synthesis and Biological Evaluation :

- Metabolic Pathway Analysis :

- Antioxidant Properties :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate?

The compound can be synthesized via modifications of Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) methodologies. McAndrew (1979) demonstrated that alkyl-substituted cyclohexenones can be derived from Hagemann’s ester through regioselective alkylation or conjugate addition, followed by esterification. For the methyl ester variant, replacing ethyl groups with methyl in the reaction protocol (e.g., using methyl chloride or methanol under acidic conditions) is critical. Reaction progress should be monitored via TLC and NMR to confirm esterification completion .

Q. How can the compound be characterized using spectroscopic methods?

Key characterization techniques include:

- NMR : Analyze and NMR spectra to confirm the cyclohexenone backbone (e.g., carbonyl resonance at ~200 ppm in ) and methyl ester groups (singlet at ~3.6 ppm in ).

- IR : Identify the carbonyl stretch (C=O) at ~1700 cm and ester C-O stretches at ~1250 cm.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (expected m/z: 182.21 for ) .

Q. What safety precautions are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition into CO or CO.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

Use the SHELX suite (e.g., SHELXL for refinement) to validate structures. Key steps:

- Perform a Hirshfeld rigidity check to identify misplaced atoms.

- Analyze residual density maps to detect unresolved solvent or disorder.

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry.

- Apply the R factor to assess data quality; values <5% indicate high reliability .

Q. What are the key considerations in designing experiments to study its reactivity under varying conditions?

- Acid/Base Stability : Test hydrolytic susceptibility by refluxing in aqueous HCl/NaOH and monitoring ester cleavage via NMR.

- Thermal Stability : Conduct TGA-DSC to identify decomposition thresholds (e.g., exothermic peaks >200°C).

- Photoreactivity : Expose to UV light (254 nm) and track radical formation via EPR spectroscopy.

- Catalytic Studies : Use transition-metal catalysts (e.g., Pd/C) to explore hydrogenation of the α,β-unsaturated ketone .

Q. How can the puckering conformation of the cyclohexene ring be analyzed quantitatively?

Apply Cremer-Pople puckering parameters:

- Calculate out-of-plane displacements (z) for all ring atoms relative to the mean plane.

- Compute amplitude (q) and phase (θ) coordinates using and θ = arctan().

- Compare with DFT-optimized geometries to assess deviations from ideal chair or boat conformations .

Q. How do impurities or byproducts form during synthesis, and how can they be mitigated?

Common byproducts include:

- Dimerization : Occurs via Michael addition under basic conditions. Mitigate by maintaining anhydrous, inert atmospheres.

- Oxidation : The α,β-unsaturated ketone may oxidize to epoxides; use antioxidants like BHT in reaction mixtures.

- Ester Hydrolysis : Control pH (<7) to prevent ester cleavage. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the implications of using Hagemann’s ester derivatives in synthesis pathways?

Hagemann’s ester derivatives are versatile for constructing polycyclic systems. For example:

- Alkylation : Introduce substituents at the α-position for functionalized cyclohexenones.

- Ring Expansion : React with diazo compounds to form bicyclic ketones.

- Asymmetric Catalysis : Use chiral auxiliaries to access enantiopure intermediates for natural product synthesis .

Q. Data Validation and Methodological Challenges

Q. How to validate structural data when encountering NMR-crystallography discrepancies?

- Cross-Disciplinary Validation : Compare NMR-derived coupling constants (e.g., ) with crystallographic torsion angles.

- DFT Calculations : Optimize the structure using Gaussian or ORCA and overlay with experimental XRD data.

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve overlapping peaks .

Q. What advanced techniques resolve ambiguities in reaction mechanisms involving this compound?

- Isotopic Labeling : Introduce -labeled methyl groups to track regioselectivity in alkylation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of vs. derivatives to identify rate-determining steps.

- In Situ IR : Monitor carbonyl group transformations during catalysis in real time .

Tables

Table 1: Key Spectroscopic Signatures of this compound

| Technique | Key Signals |

|---|---|

| NMR | δ 1.95 (m, CH), δ 2.45 (d, CH), δ 3.65 (s, OCH) |

| NMR | δ 207.2 (C=O), δ 172.1 (ester C=O), δ 51.8 (OCH) |

| IR | 1705 cm (C=O), 1250 cm (C-O) |

Table 2: Safety and Stability Data

| Parameter | Value/Recommendation |

|---|---|

| Autoignition Temperature | >200°C |

| Incompatible Agents | Strong oxidizers (e.g., HNO, HO) |

| Decomposition Products | CO, CO, ketone fragments |

特性

IUPAC Name |

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOJIHXCXNTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452056 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-07-4 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。